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Compound of Interest

Compound Name: Etilevodopa

Cat. No.: B1671700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Etilevodopa against a selection of novel

therapeutic approaches for Parkinson's disease. The following sections present quantitative

data from key clinical trials, detailed experimental methodologies, and visual representations of

relevant biological pathways and study designs to facilitate an objective evaluation of these

treatments.

Quantitative Performance Analysis
The following tables summarize the key efficacy and safety outcomes from clinical trials of

Etilevodopa and selected novel therapies for Parkinson's disease.

Table 1: Efficacy of Etilevodopa and Novel Therapies in Reducing "Off" Time
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Therapy
Clinical
Trial

Baseline
Mean "Off"
Time
(hours/day)

Change
from
Baseline in
"Off" Time
(hours/day)

Placebo-
Adjusted
Improveme
nt
(hours/day)

Citation(s)

Etilevodopa-

Carbidopa

Blindauer et

al. (2006)
Not Reported -0.85

-0.02 (vs.

Levodopa-

Carbidopa)

[1]

Apomorphine

SC Infusion

TOLEDO

Study
>6 -2.47 -1.89 [2][3][4]

Apomorphine

SC Infusion

InfusON

Study
6.6 -3.0

Not

Applicable

(Open-Label)

[3]

Foslevodopa/

Foscarbidopa

SC Infusion

NCT0438014

2
~6.7

Not Reported

Directly

Not Reported

Directly

Safinamide

(100 mg/day)

(Adjunct)

SETTLE

Study

(NCT006276

40)

~5.3
Not Reported

Directly
-0.96

Table 2: Efficacy of Etilevodopa and Novel Therapies in Increasing "On" Time
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Therapy
Clinical
Trial

Baseline
Mean "On"
Time
(hours/day)

Change
from
Baseline in
"On" Time
without
Troublesom
e
Dyskinesia
(hours/day)

Placebo-
Adjusted
Improveme
nt
(hours/day)

Citation(s)

Etilevodopa-

Carbidopa

Blindauer et

al. (2006)
Not Reported Not Reported Not Reported

Apomorphine

SC Infusion

TOLEDO

Study
Not Reported +2.77 +2.21

Apomorphine

SC Infusion

InfusON

Study
9.3 +3.1

Not

Applicable

(Open-Label)

Foslevodopa/

Foscarbidopa

SC Infusion

NCT0438014

2
Not Reported +2.72 +1.75

Safinamide

(100 mg/day)

(Adjunct)

SETTLE

Study

(NCT006276

40)

9.06 +1.42 +0.96

Table 3: Impact of Etilevodopa and Novel Therapies on Motor Function (UPDRS Part III

Scores)
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Therapy
Clinical
Trial

Baseline
Mean
UPDRS III
Score

Change
from
Baseline in
UPDRS III
Score

Placebo-
Adjusted
Improveme
nt

Citation(s)

Etilevodopa-

Carbidopa

Blindauer et

al. (2006)
Not Reported Not Reported Not Reported

Pramipexole

ER

(Monotherapy

)

Schapira et

al.
Not Reported -11.8 -7.6

Safinamide

(100 mg/day)

(Adjunct)

Pooled

Analysis

(Studies 016

& SETTLE)

Not Reported
Significant

Improvement

Statistically

Significant

Table 4: Key Safety and Tolerability Findings
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Therapy
Common
Adverse
Events

Serious
Adverse
Events

Discontinuatio
n Rate due to
Adverse
Events

Citation(s)

Etilevodopa-

Carbidopa

Nausea,

dizziness,

somnolence

(similar to

Levodopa-

Carbidopa)

Not specified as

different from

Levodopa-

Carbidopa

Not Reported

Apomorphine SC

Infusion

Infusion site

nodules,

erythema,

nausea

Not specified as

common
~11% (TOLEDO)

Foslevodopa/Fos

carbidopa SC

Infusion

Infusion site

reactions

(erythema, pain,

cellulitis),

hallucinations,

dyskinesia

Similar between

treatment and

oral levodopa

groups

22%

Pramipexole ER

Somnolence,

nausea,

dizziness,

insomnia

Not specified as

common
Not Reported

Safinamide

(Adjunct)

Dyskinesia,

nausea,

insomnia

Not specified as

common
4.4%

Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited in this guide.
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Etilevodopa: Blindauer et al. (2006) - A Randomized
Controlled Trial

Objective: To assess the efficacy, safety, and tolerability of etilevodopa-carbidopa compared

to levodopa-carbidopa in Parkinson's disease patients with motor fluctuations.

Study Design: A double-blind, randomized, comparative clinical trial conducted at 44 sites in

the United States and Canada.

Participants: 327 patients with Parkinson's disease experiencing a total daily "time to on"

(TTON) of at least 90 minutes after levodopa dosing.

Intervention: Patients were randomly assigned to receive either etilevodopa-carbidopa or

levodopa-carbidopa for a duration of 18 weeks. The dosage was titrated to optimal clinical

response during the initial phase of the study.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in

the total daily TTON, as recorded by patients in home diaries.

Secondary Outcome Measures: Secondary outcomes included the change in daily "off" time,

the frequency of response failures, and scores on the Unified Parkinson's Disease Rating

Scale (UPDRS). Safety and tolerability were assessed by monitoring adverse events,

laboratory tests, and vital signs.

Data Analysis: The primary analysis compared the change in mean total daily TTON

between the two treatment groups. Statistical significance was determined using appropriate

parametric or non-parametric tests.

Apomorphine Subcutaneous Infusion: The TOLEDO
Study

Objective: To evaluate the efficacy and safety of continuous subcutaneous apomorphine

infusion as an adjunct therapy in Parkinson's disease patients with persistent motor

fluctuations despite optimized oral or transdermal treatment.

Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
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Participants: 107 patients with Parkinson's disease experiencing at least 3 hours of "off" time

per day.

Intervention: Patients were randomized to receive either subcutaneous apomorphine infusion

or a placebo infusion for 12 weeks. The infusion was administered for 16 hours per day. The

dose was titrated during the first 4 weeks to an optimal effective and tolerated level (3-8

mg/hour).

Primary Outcome Measure: The primary endpoint was the mean change from baseline in

daily "off" time at week 12, based on patient diaries.

Secondary Outcome Measures: Secondary endpoints included changes in "on" time without

troublesome dyskinesia, UPDRS scores, and patient-reported quality of life measures.

Safety was assessed through the monitoring of adverse events.

Data Analysis: The primary efficacy analysis compared the mean change in "off" time

between the apomorphine and placebo groups using an analysis of covariance (ANCOVA).

Foslevodopa/Foscarbidopa Subcutaneous Infusion:
Phase 3 Trial (NCT04380142)

Objective: To assess the efficacy, safety, and tolerability of a 24-hour continuous

subcutaneous infusion of foslevodopa/foscarbidopa compared to oral immediate-release

carbidopa/levodopa in patients with advanced Parkinson's disease.

Study Design: A 12-week, randomized, double-blind, double-dummy, active-controlled study.

Participants: 141 patients with advanced, levodopa-responsive Parkinson's disease who

were experiencing at least 2.5 hours of average daily "off" time.

Intervention: Participants were randomly assigned (1:1) to receive either a continuous

subcutaneous infusion of foslevodopa/foscarbidopa and oral placebo, or a subcutaneous

placebo infusion and oral immediate-release levodopa-carbidopa.

Primary Outcome Measure: The primary endpoint was the change from baseline in "on" time

without troublesome dyskinesia at week 12.
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Secondary Outcome Measures: Key secondary endpoints included the change in "off" time.

Safety and tolerability were also assessed.

Data Analysis: The primary efficacy endpoint was analyzed using a mixed model for

repeated measures.

Safinamide (Adjunctive Therapy): The SETTLE Study
(NCT00627640)

Objective: To evaluate the efficacy and safety of safinamide as an add-on therapy to a stable

dose of levodopa in patients with idiopathic Parkinson's disease and motor fluctuations.

Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.

Participants: 549 patients with Parkinson's disease on a stable dose of levodopa and

experiencing motor fluctuations.

Intervention: Patients were randomized to receive either safinamide (50 mg/day, titrated to

100 mg/day if tolerated) or placebo, in addition to their existing levodopa therapy, for 24

weeks.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in

daily "on" time without troublesome dyskinesia.

Secondary Outcome Measures: Secondary outcomes included changes in "off" time,

UPDRS scores, and quality of life assessments.

Data Analysis: The primary efficacy variable was analyzed using an analysis of covariance

(ANCOVA) model.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway targeted by these therapies and a

generalized workflow for the clinical trials discussed.
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Caption: Dopaminergic signaling and therapeutic targets in Parkinson's disease.
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Caption: Generalized experimental workflow for Parkinson's disease clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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